2,5-Furandicarbonyl dichloride
CAS No.: 10375-34-5
Cat. No.: VC20937172
Molecular Formula: C6H2Cl2O3
Molecular Weight: 192.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10375-34-5 |
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Molecular Formula | C6H2Cl2O3 |
Molecular Weight | 192.98 g/mol |
IUPAC Name | furan-2,5-dicarbonyl chloride |
Standard InChI | InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H |
Standard InChI Key | PDSULNVJASBMLP-UHFFFAOYSA-N |
SMILES | C1=C(OC(=C1)C(=O)Cl)C(=O)Cl |
Canonical SMILES | C1=C(OC(=C1)C(=O)Cl)C(=O)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
2,5-Furandicarbonyl dichloride is an organic compound with the molecular formula C6H2Cl2O3 and a molecular weight of 192.98 g/mol . It is registered with CAS number 10375-34-5 and is also known by several synonyms including furan-2,5-dicarbonyl chloride, Furan-2,5-dicarbonyl dichloride, and 2,5-Furandicarbonyldichloride(9CI) .
Structural Characteristics
The compound features a five-membered furan ring with an oxygen atom and two carbon-carbon double bonds. Its distinctive structural characteristic is the presence of two carbonyl chloride (COCl) groups attached at the 2 and 5 positions of the furan ring. This structure is responsible for the compound's high reactivity, particularly the electrophilic nature of the carbonyl carbons which readily undergo nucleophilic attacks.
The compound can be represented by the following structural identifiers:
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IUPAC Name: furan-2,5-dicarbonyl chloride
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Canonical SMILES: C1=C(OC(=C1)C(=O)Cl)C(=O)Cl
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InChI Key: PDSULNVJASBMLP-UHFFFAOYSA-N
Physical and Chemical Properties
Physical Properties
2,5-Furandicarbonyl dichloride exists as a white to almost white powder or crystalline solid with specific physical properties that are important for its handling, storage, and application in chemical processes .
Property | Value |
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Molecular Formula | C6H2Cl2O3 |
Molecular Weight | 192.98 g/mol |
Melting Point | 76.0 to 80.0 °C |
Boiling Point | 245°C (literature) |
Density | 1.543±0.06 g/cm³ (Predicted) |
Physical Form | Powder to crystal |
Color | White to almost white |
Chemical Reactivity
As a compound containing two acyl chloride groups, 2,5-Furandicarbonyl dichloride demonstrates high reactivity toward nucleophiles. The carbonyl carbon atoms in the acyl chloride groups are electrophilic centers that readily undergo nucleophilic attack. This reactivity is fundamental to the compound's utility in organic synthesis and polymer chemistry.
The compound is sensitive to moisture and undergoes hydrolysis when exposed to water, forming 2,5-furandicarboxylic acid. This sensitivity to hydrolysis necessitates proper handling and storage in dry conditions.
Synthesis Methods
Purification Techniques
After synthesis, 2,5-Furandicarbonyl dichloride can be purified using techniques such as recrystallization, typically from non-polar solvents, or through distillation under reduced pressure. The choice of purification method depends on the scale of production and the required purity level for specific applications.
Chemical Reactions
Nucleophilic Acyl Substitution
The primary reaction pathway for 2,5-Furandicarbonyl dichloride is nucleophilic acyl substitution, where nucleophiles attack the electrophilic carbonyl carbon, displacing the chloride ion. Common nucleophiles include:
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Alcohols: Reaction with alcohols produces esters, representing an important transformation in organic synthesis.
ROH + 2,5-Furandicarbonyl dichloride → 2,5-Furandi(COOR) + HCl -
Amines: Reaction with amines leads to the formation of amides, which are important functional groups in many biologically active molecules.
RNH2 + 2,5-Furandicarbonyl dichloride → 2,5-Furandi(CONHR) + HCl -
Water: Hydrolysis with water regenerates the parent carboxylic acid.
H2O + 2,5-Furandicarbonyl dichloride → 2,5-Furandicarboxylic acid + HCl
The bifunctional nature of 2,5-Furandicarbonyl dichloride allows for reactions at both acyl chloride groups, enabling the synthesis of complex molecules and polymers.
Reduction Reactions
Acyl chlorides can be selectively reduced to aldehydes using reducing agents such as lithium tri-tert-butoxyaluminum hydride (LTBA) or diisobutylaluminum hydride (DIBAL-H) at low temperatures. This reduction pathway could potentially be applied to 2,5-Furandicarbonyl dichloride, although care would be needed to control the reduction of both acyl chloride groups.
Applications in Materials Science
Wood Modification
2,5-Furandicarbonyl dichloride is used as a modifier in wood . This application likely exploits the compound's ability to react with hydroxyl groups present in wood components such as cellulose and lignin. Such modifications can potentially improve various properties of wood, including:
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Dimensional stability: Reducing the tendency of wood to swell or shrink with changes in moisture content.
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Water resistance: Decreasing water absorption and improving durability in humid environments.
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Mechanical properties: Enhancing the strength and stiffness of wood products.
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Biological resistance: Increasing resistance to decay fungi and insects.
The reaction between the acyl chloride groups of 2,5-Furandicarbonyl dichloride and the hydroxyl groups in wood components likely forms ester linkages, creating a cross-linked structure that contributes to these improved properties.
Polymer Precursor
As a bifunctional compound with two acyl chloride groups, 2,5-Furandicarbonyl dichloride has significant potential in polymer chemistry. It can serve as a monomer in step-growth polymerization reactions, particularly in the synthesis of polyesters and polyamides.
For polyester synthesis, 2,5-Furandicarbonyl dichloride could react with diols according to the following general scheme:
n 2,5-Furandicarbonyl dichloride + n HO-R-OH → [-OC-furan-CO-O-R-O-]n + 2n HCl
The resulting polyesters would contain furan rings in the polymer backbone, potentially imparting unique properties such as thermal stability and rigidity to the polymer.
Symbol (GHS) | GHS05 |
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Signal word | Danger |
Hazard statements | H314-H290 (Causes severe skin burns and eye damage; May be corrosive to metals) |
Precautionary statements | P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 |
RIDADR | UN 3261 8/PG II |
Hazard Class | 8 |
Packing Group | II |
HS Code | 2932190090 |
Manufacturer | Product number | Product description | CAS number | Packaging | Price (USD) | Updated |
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TCI Chemical | F1022 | 2,5-Furandicarbonyl Dichloride >98.0%(GC) | 10375-34-5 | 1g | $125 | 2024-03-01 |
TCI Chemical | F1022 | 2,5-Furandicarbonyl Dichloride >98.0%(GC) | 10375-34-5 | 5g | $421 | 2024-03-01 |
TRC | F863768 | 2,5-Furandicarbonyl Dichloride | 10375-34-5 | 500mg | $200 | 2021-12-16 |
TRC | F863768 | 2,5-Furandicarbonyl Dichloride | 10375-34-5 | 50mg | $45 | 2021-12-16 |
TRC | F863768 | 2,5-Furandicarbonyl Dichloride | 10375-34-5 | 100mg | $60 | 2021-12-16 |
The relatively high cost per gram reflects the specialized nature of this compound and its limited production scale. Researchers should factor these costs into project planning when considering the use of this compound for various applications. |
Sustainable Chemistry Perspectives
Role in Green Chemistry
As the chemical industry increasingly shifts toward more sustainable practices, compounds like 2,5-Furandicarbonyl dichloride may play important roles in the development of environmentally friendly materials. Polymers derived from furan-based monomers represent potential alternatives to conventional petroleum-based polymers, potentially offering comparable or superior properties while being derived from renewable resources.
The development of efficient, environmentally benign synthesis methods for 2,5-Furandicarbonyl dichloride would further enhance its potential contribution to green chemistry initiatives.
Research Prospects and Future Directions
Technological Challenges
Several technological challenges remain in the widespread utilization of 2,5-Furandicarbonyl dichloride:
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Cost-effective production at scale remains a significant barrier to broader industrial adoption.
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The corrosive nature of the compound presents handling and safety challenges that must be addressed in industrial processes.
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Development of efficient catalytic systems for polymerization reactions involving this compound would enhance its utility in polymer production.
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Integration into existing manufacturing processes may require significant adaptation and optimization.
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